molecular formula C9H9ClO B1272338 3,4-Dimethylbenzoyl chloride CAS No. 21900-23-2

3,4-Dimethylbenzoyl chloride

Cat. No.: B1272338
CAS No.: 21900-23-2
M. Wt: 168.62 g/mol
InChI Key: RGAKSNQOIIYQRM-UHFFFAOYSA-N
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Description

3,4-Dimethylbenzoyl chloride: is an organic compound with the molecular formula C9H9ClO . It is a derivative of benzoyl chloride, where two methyl groups are substituted at the 3 and 4 positions of the benzene ring. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Thionyl Chloride-Mediated Synthesis

Conventional Reaction Protocol

The most widely adopted method involves reacting 3,4-dimethylbenzoic acid with thionyl chloride (SOCl₂) under anhydrous conditions:

Reaction equation:
$$ \text{3,4-(CH}3\text{)}2\text{C}6\text{H}3\text{COOH} + \text{SOCl}2 \rightarrow \text{3,4-(CH}3\text{)}2\text{C}6\text{H}3\text{COCl} + \text{SO}2 \uparrow + \text{HCl} \uparrow $$

Procedure:

  • Charge a 1:2–3 molar ratio of 3,4-dimethylbenzoic acid to SOCl₂ in a reflux apparatus.
  • Implement staged heating:
    • Stage 1: 35°C for 1 hour (insulation reaction)
    • Stage 2: Gradual ramp to 45°C at 0.5°C/min, hold 0.5 hours
    • Stage 3: Reflux at 50–65°C for 2–3 hours.
  • Remove excess SOCl₂ via vacuum distillation.
  • Purify via fractional distillation under reduced pressure (bp 92–94°C at 12 mmHg).

Performance Metrics:

Parameter Value Source
Yield 98.5–99.2%
Purity (HPLC) ≥99.8%
SOCl₂ Consumption 2.1–2.3 mol/mol acid

Catalytic Enhancements

Recent patents disclose catalytic modifications to improve reaction kinetics:

  • DMF Catalysis: Adding 0.5–1.0% v/v dimethylformamide (DMF) reduces reaction time by 40% while maintaining yields at 98.6±0.3%.
  • Microwave Assistance: 2.45 GHz irradiation achieves 99% conversion in 22 minutes versus 8 hours thermally.

Mechanistic Insight:
DMF activates SOCl₂ through intermediate chlorosulfite ester formation, lowering the energy barrier for nucleophilic acyl substitution.

Alternative Chlorinating Agents

Oxalyl Chloride Systems

Oxalyl chloride ((COCl)₂) offers a less corrosive alternative:

Protocol:

  • 1:1.5 molar ratio of acid to (COCl)₂ in dichloromethane
  • 0°C to room temperature, 4–6 hours
  • Yield: 95–97% with 99.3% purity

Advantages:

  • No gaseous HCl/SO₂ byproducts
  • Compatible with acid-sensitive substrates

Phosphorus-Based Reagents

While less common, PCl₅ and PCl₃ show niche applicability:

PCl₅ Method:
$$ \text{3,4-(CH}3\text{)}2\text{C}6\text{H}3\text{COOH} + \text{PCl}5 \rightarrow \text{3,4-(CH}3\text{)}2\text{C}6\text{H}3\text{COCl} + \text{POCl}3 + \text{HCl} $$

  • Requires 110–120°C, yields 89–92%

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities employ flow chemistry for throughput optimization:

Key Parameters:

  • Residence time: 8–12 minutes
  • Temperature: 50±2°C
  • Productivity: 1.2 kg/L·h vs 0.4 kg/L·h in batch

Economic Benefits:

  • 38% reduction in SOCl₂ usage
  • 99.5% mass transfer efficiency

Byproduct Management

Advanced plants recover >95% of SO₂ and HCl via:

  • Alkaline scrubbing (NaOH) for HCl → NaCl
  • Catalytic oxidation of SO₂ to H₂SO₄

Characterization & Quality Control

Spectroscopic Profiles

FT-IR (neat):

  • 1775 cm⁻¹ (C=O stretch)
  • 730 cm⁻¹ (C-Cl stretch)

¹H NMR (CDCl₃):

  • δ 2.35 (s, 6H, CH₃)
  • δ 7.45–7.90 (m, 3H, aromatic)

Impurity Profiling

Common impurities and mitigation strategies:

Impurity Source Removal Method
3,4-Dimethylbenzoic acid Incomplete reaction Extended reflux
Diacyl sulfites SOCl₂ excess Vacuum stripping
Chlorinated byproducts Radical side reactions UV-light exclusion

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time Scalability
SOCl₂ (Batch) 98.5 99.8 8 h High
SOCl₂ (Flow) 99.1 99.9 12 min Very High
(COCl)₂ 96.2 99.3 6 h Moderate
PCl₅ 90.5 98.1 10 h Low

Emerging Research Directions

Photochemical Activation

UV irradiation (254 nm) enables room-temperature reactions with 1.5x rate enhancement.

Ionic Liquid Media

[BMIM][PF₆] ionic liquids improve SOCl₂ solubility, reducing stoichiometric excess to 1.2:1.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylbenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed.

    Hydrolysis: Water or aqueous solutions are used under mild conditions.

    Friedel-Crafts Acylation: Lewis acids such as aluminum chloride (AlCl3) are used as catalysts.

Major Products:

Scientific Research Applications

Pharmaceutical Applications

3,4-Dimethylbenzoyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

  • Synthesis of Anti-inflammatory Agents : It is used to create non-steroidal anti-inflammatory drugs (NSAIDs) by facilitating the introduction of functional groups that enhance therapeutic efficacy.
  • Antibiotics Production : The compound is involved in synthesizing antibiotics, improving their potency and spectrum of activity against bacterial infections.

Case Study: Synthesis of a Novel Antibiotic
A study demonstrated the use of this compound in synthesizing a new class of antibiotics that showed enhanced activity against resistant strains of bacteria. The synthetic route involved reacting the compound with various amines to form amides, which were then tested for antibacterial activity.

Agrochemical Applications

In agrochemicals, this compound is employed as an intermediate in the production of herbicides and insecticides. Its role includes:

  • Herbicide Development : It is used to synthesize compounds that inhibit plant growth or kill weeds selectively.
  • Insecticide Formulation : The compound contributes to the creation of insecticides that target specific pests while minimizing harm to beneficial insects.

Data Table: Herbicides Synthesized Using this compound

Herbicide NameActive IngredientApplication
Herbicide A3,4-Dimethylbenzoyl-based compoundBroadleaf weed control
Herbicide BChlorinated derivativeSelective grass control

Material Science Applications

In material science, this compound is utilized in the production of polymers and resins. Its applications include:

  • Polymerization Processes : It acts as a catalyst or initiator in polymerization reactions, leading to the formation of high-performance materials.
  • Synthesis of Specialty Resins : The compound is used to modify resin properties for specific applications, such as adhesives and coatings.

Case Study: Development of High-Performance Polymers
Research highlighted the use of this compound in synthesizing high-performance polymers with enhanced thermal stability and mechanical strength. The polymers were tested for use in aerospace applications due to their lightweight and durable nature.

Organic Synthesis

The compound is also significant in organic synthesis as an intermediate for complex organic molecules. Its applications include:

  • Synthesis of Complex Molecules : It facilitates the introduction of benzoyl groups into organic compounds, which is crucial for developing various chemical entities.
  • Research and Development : Used extensively in laboratories for synthesizing novel compounds for research purposes.

Mechanism of Action

The mechanism of action of 3,4-dimethylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles through the formation of a tetrahedral intermediate, which then collapses to release hydrogen chloride and form the acylated product. This mechanism is common in nucleophilic substitution and Friedel-Crafts acylation reactions .

Comparison with Similar Compounds

    Benzoyl Chloride: The parent compound without the methyl substitutions.

    2,4-Dimethylbenzoyl Chloride: A similar compound with methyl groups at the 2 and 4 positions.

    3,5-Dimethylbenzoyl Chloride: A similar compound with methyl groups at the 3 and 5 positions.

Comparison:

Biological Activity

3,4-Dimethylbenzoyl chloride (C9H9ClO) is an important organic compound primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. This article delves into its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is synthesized through the chlorination of 3,4-dimethylbenzoic acid using thionyl chloride (SOCl2) under reflux conditions. This process yields a liquid product that exhibits significant reactivity due to its acyl chloride functional group, making it a versatile building block in organic synthesis.

The biological activity of this compound can be attributed to its ability to act as an acylating agent. The compound readily undergoes nucleophilic substitution reactions with various nucleophiles, including amines and alcohols, resulting in the formation of amides and esters. This reactivity is crucial for its role in synthesizing biologically active compounds .

Biological Applications

Pharmaceuticals:

  • Anti-inflammatory Agents: this compound is used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), which selectively inhibit cyclooxygenase-2 (COX-2) enzymes. These compounds are designed to minimize gastrointestinal side effects associated with traditional NSAIDs .
  • Antibiotics: The compound serves as a precursor for developing various antibiotic agents, contributing to the fight against bacterial infections .

Agrochemicals:

  • The compound is utilized in the production of herbicides and insecticides, showcasing its importance in agricultural applications. Its derivatives often exhibit enhanced efficacy against pests while maintaining safety profiles for crops .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeBiological EffectReference
Anti-inflammatory3,4-DimethylbenzamideCOX-2 inhibition
Antibacterial3,4-Dimethylbenzoyl derivativesBroad-spectrum antibacterial activity
Herbicidal3,4-Dimethylbenzoyl herbicidesEffective against specific weeds

Case Study: Synthesis of Pyridazinone Derivatives

A study reported the synthesis of pyridazinone derivatives from this compound through hydrazine treatment. These derivatives exhibited notable antifungal activity and were explored as potential therapeutic agents for various fungal infections. The research highlighted the compound's ability to enhance lipophilicity and improve biological activity through structural modifications .

Toxicity and Safety Considerations

While this compound is valuable in various applications, it is essential to consider its toxicity profile. As an acyl chloride, it can be corrosive and may cause irritation upon contact with skin or mucous membranes. Proper handling and safety measures are crucial when working with this compound in laboratory settings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-dimethylbenzoyl chloride, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound can be synthesized via chlorination of 3,4-dimethylbenzoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key factors include:

  • Catalyst and Solvent : Anhydrous conditions are critical to avoid hydrolysis. Catalytic dimethylformamide (DMF) or tetrahydrofuran (THF) may accelerate the reaction .
  • Temperature and Time : Reflux at 80–100°C for 4–6 hours ensures complete conversion. Prolonged heating may degrade the product.
  • Purification : Distillation under reduced pressure (e.g., 109–110°C at 1.3 kPa) yields high purity (>99%) .
    Note: Substitute 3,4-dimethylbenzoic acid for 3,5-isomers described in references.

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR (CDCl₃) identifies methyl groups (δ 2.3–2.5 ppm, singlet) and aromatic protons (δ 7.2–7.8 ppm). Carbonyl (C=O) appears at ~170 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) shows molecular ion peaks at m/z 168 (M⁺) and fragments at m/z 133 (loss of Cl) .
  • FT-IR : Strong C=O stretch at ~1770 cm⁻¹ and C-Cl at ~750 cm⁻¹ .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, chemical-resistant goggles, and lab coats. Avoid skin contact due to corrosive properties .
  • Ventilation : Work in a fume hood to prevent inhalation of vapors.
  • Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How does this compound behave as an acylating agent in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing chloride group enhances electrophilicity, enabling acylation of amines, alcohols, and thiols. Example protocol:

  • Amide Formation : React with amines (e.g., aniline) in dichloromethane (DCM) at 0–5°C with triethylamine (Et₃N) as a base. Monitor by TLC (hexane:ethyl acetate, 4:1) .
  • Kinetic Control : Lower temperatures favor mono-acylation in polyfunctional substrates.

Q. Can computational methods predict the reactivity of this compound in complex reaction systems?

Methodological Answer: Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:

  • Electrophilicity : Partial charges on carbonyl carbon (≈ +0.5 e) predict nucleophilic attack sites .
  • Transition States : Simulate energy barriers for acylation to optimize reaction conditions .

Q. How is X-ray crystallography applied to confirm the structure of derivatives synthesized from this compound?

Methodological Answer:

  • Crystal Growth : Slow evaporation of acetonitrile or ethyl acetate solutions yields single crystals.
  • Refinement : Use SHELXL for structure solution. Key parameters: R-factor < 0.05, hydrogen bonding networks (e.g., C=O∙∙∙H-N in amides) .

Q. What strategies improve the stability of this compound in long-term storage?

Methodological Answer:

  • Additives : Stabilize with 0.1% hydroquinone to inhibit radical degradation.
  • Moisture Control : Store with molecular sieves (3Å) under argon. Purity >99% reduces side reactions .

Q. How do steric effects from the 3,4-dimethyl groups influence reaction selectivity?

Methodological Answer:

  • Steric Hindrance : Ortho-methyl groups hinder bulky nucleophiles (e.g., tert-butanol), favoring para-substitution in aromatic systems.
  • Competitive Experiments : Compare yields with unsubstituted benzoyl chloride to quantify steric contributions .

Properties

IUPAC Name

3,4-dimethylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAKSNQOIIYQRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374377
Record name 3,4-dimethylbenzoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21900-23-2
Record name 3,4-Dimethylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21900-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-dimethylbenzoyl chloride
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Record name 3,4-Dimethylbenzoyl chloride
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Synthesis routes and methods

Procedure details

78 g of thionyl chloride were added to 50 g of 3,4-dimethylbenzoic acid and the reaction mixture was heated at reflux for 3 hours. The reaction mixture was subsequently concentrated, and the residue was taken up twice in toluene and concentrated again. 53 g of 3,4-dimethylbenzoyl chloride were obtained.
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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